Human D3 Dopamine Receptor Binding Affinity: Sub-Nanomolar Ki Distinguishes This Compound from D2 and D4 Subtype Engagement
This compound demonstrates a Ki value of 0.430 nM (430 pM) at the human D3 dopamine receptor, representing sub-nanomolar binding affinity . In the same assay system using identical [125I]ABN radioligand displacement methodology in HEK-293 cell membranes, the compound exhibits significantly weaker binding at the related D2 and D4 dopamine receptor subtypes, with Ki values of 24 nM (D2) and 284 nM (D4) respectively . This yields a calculated D3/D2 selectivity ratio of approximately 56-fold, and a D3/D4 selectivity ratio of approximately 660-fold. In contrast, the mono-cyclopropyl analog (4-cyclopropylphenyl)methanamine shows no reported sub-nanomolar dopamine receptor engagement in the same curated database, suggesting that the 3,5-dicyclopropyl substitution pattern is a critical determinant of the observed high-affinity D3 binding profile.
| Evidence Dimension | Receptor binding affinity (Ki) across dopamine receptor subtypes |
|---|---|
| Target Compound Data | D3 Ki: 0.430 nM; D2 Ki: 24 nM; D4 Ki: 284 nM |
| Comparator Or Baseline | Comparator 1: Same compound at D2 (24 nM) and D4 (284 nM); Comparator 2: (4-cyclopropylphenyl)methanamine (no reported sub-nanomolar D3 activity) |
| Quantified Difference | D3/D2 selectivity: ~56-fold; D3/D4 selectivity: ~660-fold; D3 affinity >2,300-fold stronger than D4 |
| Conditions | Displacement of [125I]ABN from human D3, D2, and D4 receptors expressed in HEK-293 cell membranes, 60-minute incubation, filtration binding assay |
Why This Matters
Sub-nanomolar D3 affinity with >50-fold selectivity over D2 is a pharmacologically meaningful differentiation for CNS-targeted programs seeking to minimize D2-mediated side effects (e.g., extrapyramidal symptoms) while engaging D3-mediated pathways relevant to cognition, reward, and mood regulation.
- [1] BindingDB BDBM50496561 / ChEMBL3133779. Affinity data: Ki (human D3) = 0.430 nM; Ki (human D2) = 24 nM; Ki (human D4) = 284 nM. Washington University School of Medicine curated by ChEMBL. View Source
